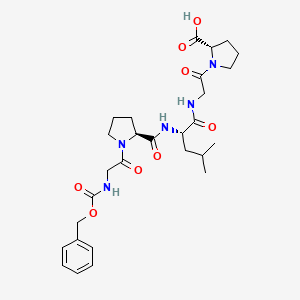

Z-Gly-Pro-Leu-Gly-Pro

Description

Properties

IUPAC Name |

(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRDYZZPQWDRBB-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949344 | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-61-9 | |

| Record name | Carbobenzoxyglycyl-prolyl-leucyl-glycyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Pentapeptide Research

The journey of peptide research began in the early 20th century, with the first synthesis of a dipeptide in 1901 marking a pivotal moment. researchgate.net This breakthrough laid the foundation for understanding the structure and function of proteins, which are essentially large polypeptides. Early research focused on naturally occurring peptides and their physiological roles. A significant discovery was that of secretin in 1902, the first identified hormone, which demonstrated the role of peptides as chemical messengers. creative-peptides.com The 1950s saw further milestones with the determination of the amino acid sequence of the peptide hormone oxytocin (B344502) and the invention of solid-phase peptide synthesis (SPPS), a technique that revolutionized the ability to create synthetic peptides. creative-peptides.com

Pentapeptides, consisting of five amino acid residues, emerged as a focal point of research due to their manageable size for synthesis and their prevalence in biologically active proteins. The discovery of the pentapeptide repeat motif, a recurring sequence of five amino acids, in a protein from Anabena sp. opened up a new area of investigation into the structural and functional roles of these repeating units. nih.gov This led to the identification of the Pentapeptide Repeat Protein (PRP) family, which now includes over 500 members across prokaryotic and eukaryotic organisms. nih.gov These proteins are involved in a wide range of biological processes, and their study has been crucial in fields like antibiotic resistance and microbial pathogenesis. nih.govtaylorandfrancis.com The development of synthetic pentapeptides like Z-Gly-Pro-Leu-Gly-Pro has provided researchers with specific tools to probe the mechanisms of enzymes that recognize and cleave such sequences.

Overview of Current Research Trajectories Involving the Compound

Computational Chemistry and Theoretical Conformational Studies

Computational methods are powerful tools for exploring the vast conformational landscape of peptides. Molecular dynamics simulations and quantum mechanical calculations provide detailed insights into the flexibility and preferred structures of this compound.

Molecular Dynamics Simulations of Peptide Flexibility

Molecular dynamics (MD) simulations offer a dynamic view of a peptide's conformational flexibility in different environments. By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. For peptides containing proline and glycine (B1666218), MD simulations are particularly useful for exploring the cis/trans isomerization of the X-Pro peptide bond and the wide range of dihedral angles accessible to glycine.

Simulations of peptides with similar sequences, such as those containing Gly-Pro or Pro-Gly motifs, have highlighted the influence of these sequences on the formation of specific secondary structures like β-turns. The flexibility of the glycine residue, coupled with the rigidity of the proline ring, can promote the formation of turn structures that are crucial for protein folding and molecular recognition. While specific MD simulation data for this compound is not extensively detailed in the provided results, the principles derived from simulations of related peptides suggest a propensity for folded or turn-like conformations.

Quantum Mechanical Calculations of Preferred Conformations

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of different peptide conformations. These methods are essential for determining the relative stabilities of various folded and extended structures. For peptides containing the Gly-Pro sequence, QM calculations have been employed to investigate the conformational preferences and the nature of intramolecular hydrogen bonds.

Studies on similar tripeptides have shown that the preferred conformation can be highly dependent on the specific sequence and the presence of protecting groups. For instance, QM calculations on Z-Gly-Pro-OH have been used to generate a large number of conformers to identify the lowest-energy structures. These calculations, often combined with experimental data, help in assigning specific folded structures, such as β-turns or γ-turns, which are stabilized by intramolecular hydrogen bonds. Classical potential function calculations have also been used to identify stable conformations, with a 10-membered hydrogen-bonded β-turn being identified as a highly stable structure for some related peptides.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide experimental evidence for the conformational features of peptides in various states. NMR, IR, and gas-phase spectroscopy each offer unique insights into the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. NMR studies on oligopeptides containing the Gly-Pro sequence have provided valuable information about cis/trans isomerism around the Gly-Pro bond and the presence of intramolecular hydrogen bonds.

The chemical shift difference between the Pro Cβ and Cγ carbons is a well-established indicator of the cis or trans conformation of the X-Pro peptide bond. A difference of more than 8 ppm is typically attributed to a cis conformation, while a value less than 6 ppm suggests a trans conformation. For this compound, solid-state NMR data indicates a trans conformation for the Gly-Pro bond. Furthermore, NMR studies in dimethylsulfoxide (DMSO) have suggested that related peptides can adopt conformations stabilized by intramolecular hydrogen bonds, highlighting the solvent's role in conformational flexibility.

Table 1: 13C CP-MAS NMR Data for Proline Residues in Related Peptides

| Sample | X-Pro bond | Δ(βγ) (ppm) |

|---|---|---|

| Z-Gly-Pro | Trans | 4.3 |

| Z-Gly-Pro-Leu | Cis | 9.4 |

| Z-Gly-Pro-Leu-Gly | Trans | 2.0 |

| This compound | Trans | Not specified |

Data adapted from a conformational study of oligopeptides containing the Gly-Pro sequence.

Infrared (IR) Spectroscopy for Backbone Conformation and Hydrogen Bonding Networks

Infrared (IR) spectroscopy is a sensitive probe of a peptide's secondary structure and the hydrogen bonding network within it. The frequencies of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative.

In studies of related protected tripeptides, the amide I band typically appears around 1650-1680 cm⁻¹, and the amide II band is observed around 1540-1560 cm⁻¹. The presence and nature of intramolecular hydrogen bonds can cause shifts in these frequencies, providing clues about the solution conformation. For example, IR spectra of Z-Pro-Leu-Gly-NH2 in deuterated dimethyl sulfoxide (B87167) have been used to analyze its hydrogen bonding patterns. The combination of IR spectroscopy with

X-ray Crystallography for Solid-State Conformational Determination

The determination of the precise three-dimensional structure of this compound in its solid state is primarily achieved through single-crystal X-ray crystallography. The benzyloxycarbonyl-protected pentapeptide is a crystalline solid, a fundamental prerequisite for successful X-ray diffraction analysis. peptanova.de This powerful technique provides definitive atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsional angles that define the peptide's backbone and side-chain orientations.

For closely related oligopeptides, X-ray studies have been instrumental in revealing their stable conformations. For instance, the crystal structure of the tetrapeptide fragment Z-Gly-Pro-Leu-Gly has been shown to adopt a β-turn conformation. titech.ac.jp Similarly, structural analyses of peptides like Z-Pro-Leu-Gly ethyl ester are conducted to understand their conformation in the crystalline state. sigmaaldrich.comchemicalbook.comoup.com These studies confirm that hydrogen bonding networks play a critical role in stabilizing the peptide conformations within the crystal lattice. titech.ac.jp The insights gained from the crystallographic data of such fragments are crucial for building accurate models of the full this compound pentapeptide's solid-state structure.

Table 1: Information Derived from X-ray Crystallography of Peptides

| Parameter | Description | Significance |

|---|---|---|

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Defines the molecule's complete 3D structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms covalent geometry and identifies any structural strain. |

| Torsional Angles (φ, ψ, ω) | The dihedral angles that define the conformation of the peptide backbone. | Determines the secondary structure (e.g., β-turn, helix). |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. | Provides information on the packing of molecules in the solid state. |

| Hydrogen Bond Network | The identification of donor-acceptor pairs and their distances/angles. | Elucidates the key intermolecular and intramolecular forces stabilizing the conformation. titech.ac.jp |

Analysis of Sequence-Dependent Folding Motifs

The primary amino acid sequence of this compound intrinsically guides its folding into specific secondary structural motifs. The folding patterns are largely dictated by a combination of the steric constraints imposed by the amino acid residues and the formation of stabilizing intramolecular hydrogen bonds. nih.gov For this particular peptide, the interplay between the Gly-Pro and Pro-Gly sequences is paramount in determining its conformational preferences, primarily revolving around β-turn and polyproline-II helical structures.

The β-turn is a common secondary structure in peptides and proteins, allowing the polypeptide chain to reverse its direction. This motif is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), forming a 10-membered ring. acs.org The sequence Pro-Gly is a well-established and powerful promoter of β-turn structures. nih.gov

Research on related peptides provides strong evidence for this folding pattern. The tetrapeptide Z-Gly-Pro-Leu-Gly, which constitutes a major part of the target molecule, is known to adopt a β-turn conformation. titech.ac.jp Further studies on peptidomimetics of the Pro-Leu-Gly sequence have explored various β-turn types to establish bioactive conformations. These include the Type II β-turn, which is strongly supported by mimics incorporating a γ-lactam constraint, and the Type VI β-turn, which is characterized by a cis amide bond at the proline residue. nih.govbeilstein-journals.org The presence of the Pro-Gly-Pro sequence in the C-terminal portion of this compound makes the formation of a β-turn highly probable.

Table 2: Characteristics of Potential β-Turn Structures

| Turn Type | Key Residues (i+1, i+2) | Amide Bond (at Proline) | Supporting Evidence |

|---|---|---|---|

| Type II β-Turn | Typically Pro-Gly | Trans | Supported by active γ-lactam and spiro-bicyclic peptidomimetics of PLG. nih.govbeilstein-journals.orgnih.gov |

| Type VI β-Turn | X-Pro | Cis | Investigated as a possible conformation for prolyl analogues; can be mimicked by specific indolizidinone scaffolds. beilstein-journals.org |

An alternative or coexisting conformation for proline-rich sequences is the polyproline-II (PP-II) helix. The PP-II helix is a unique, extended, left-handed helical structure with three residues per turn and is characterized by all trans amide bonds. nih.gov It does not rely on intramolecular hydrogen bonds for stability but is instead stabilized by the conformational rigidity of the proline rings.

The Gly-Pro sequence, present at the N-terminus of the peptide, has been shown in studies of dipeptides to favor extended β-strand or PP-II structures. nih.gov The presence of two proline residues in this compound increases the propensity for this type of fold. The structural significance of the PP-II helix is underscored by research on peptidomimetics designed to mimic this specific conformation, which were found to be biologically active, suggesting that the PP-II helix is a viable bioactive structure for proline-containing sequences. beilstein-journals.orgnih.gov

The folding of this compound is critically governed by the distinct conformational tendencies of its Gly-Pro and Pro-Gly segments. These sequences impart different structural properties and dynamics to the peptide chain.

Glycine-Proline (Gly-Pro): This sequence, found at the N-terminus, tends to adopt an extended conformation. Gas-phase and solution-phase studies of Gly-Pro dipeptides show a preference for β-strand or polyproline-II (PP-II) structures. nih.gov The glycine residue imparts significant flexibility, which can facilitate faster loop formation compared to other amino acids. nih.gov

Proline-Glycine (Pro-Gly): In sharp contrast, the Pro-Gly sequence is a potent inducer of reverse turns. nih.gov This sequence is a cornerstone of the β-hairpin structure in many proteins. nih.gov The unique cyclic structure of proline restricts the available conformational space, and when followed by the flexible glycine, it creates a sequence that readily folds back on itself to form a compact β-turn. nih.govlu.se

The presence of both motifs within the same short peptide suggests a complex conformational landscape. The N-terminal portion may remain extended, while the C-terminal part, driven by the Pro-Gly sequence, likely folds into a stable β-turn. Glycine and proline residues are known to exert their primary influence on the formation of short loops containing 2 to 10 residues, a size range that encompasses the entire pentapeptide. nih.govresearchgate.net

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are dictated by its conformation and the chemical nature of its constituent residues. In the solid state, peptides pack into a crystal lattice stabilized by a network of intermolecular hydrogen bonds. titech.ac.jp The specific β-turn or helical conformation adopted by the peptide will present hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O) in a defined spatial arrangement, facilitating the formation of an ordered, stable crystal structure.

The aggregation behavior of peptides in solution is strongly influenced by the balance between residues that promote or inhibit self-assembly. Proline and glycine play opposing roles in this context. lu.se

Proline is considered a "β-sheet breaker." Its rigid ring structure disrupts the formation of the extended hydrogen-bonded β-sheets that are the hallmark of amyloid fibrils. A high proline content generally leads to less aggregation and increased solubility. lu.se

Glycine , due to its flexibility, is conformationally ambivalent. It can be found in both highly ordered amyloid fibrils and in flexible, disordered elastomeric proteins. lu.se

The this compound peptide, with its two proline residues, would be expected to have a reduced tendency to form extensive β-sheet amyloid aggregates. However, the presence of two flexible glycine residues and the potential for defined turn structures could lead to more specific, non-amyloidogenic self-assembly or maintain the peptide in a monomeric, water-swollen state in solution. lu.se The interplay between the rigidifying influence of proline and the plasticizing effect of glycine controls the peptide's propensity to self-organize. lu.se

Enzymatic Interactions and Substrate Specificity of Z Gly Pro Leu Gly Pro

Substrate Properties for Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase, is a serine protease that specifically hydrolyzes peptide bonds on the carboxyl side of proline residues within small peptides (typically under 30 amino acids). biosynth.comtandfonline.comresearchgate.net Z-Gly-Pro-Leu-Gly-Pro is a well-established substrate for POP and is frequently used to measure its hydrolytic activity. tandfonline.comresearchgate.net

While kinetic data for the unmodified this compound peptide is not extensively detailed in the literature, a closely related fluorogenic derivative, N-Suc-Gly-Pro-Leu-Gly-Pro-AMC, is widely used for the kinetic analysis of POP from various organisms. This analog allows for sensitive measurement of enzyme activity by tracking the release of the fluorescent aminomethylcoumarin (AMC) group upon cleavage of the Pro-Leu bond.

Kinetic parameters for the hydrolysis of N-Suc-Gly-Pro-Leu-Gly-Pro-AMC have been determined for POP from several pathogenic protozoa. For the recombinant prolyl oligopeptidase from Leishmania infantum (rPOPLi), the enzyme showed optimal activity at 37°C and a pH of 7.5. nih.gov The presence of the reducing agent Dithiothreitol (DTT) was found to increase the catalytic efficiency by fivefold. nih.gov Similarly, the POP from Trypanosoma cruzi (POP Tc80) effectively hydrolyzes this substrate, and its kinetic properties have been characterized. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of N-Suc-Gly-Pro-Leu-Gly-Pro-AMC by Prolyl Oligopeptidases

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

|---|---|---|---|---|---|

| Leishmania infantum (rPOPLi) | 40.4 ± 4.9 | 1.5 ± 0.05 | 3.7 x 104 | pH 7.5, with 5 mM DTT | nih.gov |

| Leishmania infantum (rPOPLi) | 31.4 ± 5.6 | 0.24 ± 0.01 | 0.76 x 104 | pH 7.5, without DTT | nih.gov |

| Trypanosoma cruzi (Native POP Tc80) | 20.3 ± 2.6 | - | - | pH 7.5, with 5 mM DTT | nih.gov |

| Trypanosoma cruzi (Recombinant POP Tc80) | 23.5 ± 2.5 | - | - | pH 7.5, with 5 mM DTT | nih.gov |

The specificity of POP is dictated by several structural features of both the enzyme and the substrate. POP possesses a unique two-domain structure: a catalytic domain with a classic α/β hydrolase fold and a seven-bladed β-propeller domain that covers the active site. researchgate.net This propeller domain acts as a "gating filter," restricting access to the catalytic triad (B1167595) and thereby preventing the hydrolysis of large, structured peptides and proteins. researchgate.net This explains why the relatively small pentapeptide this compound is an effective substrate.

The primary determinant of specificity is the absolute requirement for a proline residue at the P1 position (the amino acid residue just N-terminal to the scissile bond). tandfonline.com The enzyme cleaves the Pro-X bond, which in the case of this compound is the Pro-Leu linkage. Studies on POP from Trypanosoma cruzi confirmed that only substrates with proline in the P1 position were cleaved effectively. nih.gov

Interaction with Collagenases and Matrix Metalloproteinases (MMPs)

This compound is also recognized as a substrate for collagenases, enzymes that degrade collagen. Its sequence mimics the repeating Gly-X-Y motifs found in the primary structure of collagen, where X is often proline.

The peptide this compound has been identified as a synthetic substrate that is hydrolyzed by human liver collagenase. biosynth.com It is utilized in enzymatic assays to determine collagenase activity. biosynth.com However, detailed kinetic characterization (Km, kcat) for its hydrolysis by human liver collagenase is not extensively documented in available research.

Bacterial collagenases, particularly from Clostridium histolyticum, are well-characterized and known to cleave this compound. nih.govsigmaaldrich.com These enzymes recognize the sequence –R–Pro–X–Gly–Pro–R–, where cleavage occurs at the X-Gly bond. sigmaaldrich.com

Research comparing different synthetic substrates for C. histolyticum collagenase has provided insights into the enzyme's preferences. A study found that the peptide amide form, this compound-NH2, was hydrolyzed significantly faster than its ester or thioester counterparts, indicating a strong preference for a standard peptide bond at the cleavage site. nih.govresearchgate.net

Table 2: Relative Hydrolysis of this compound Analogs by Clostridium histolyticum Collagenase

| Substrate Type | Relative Hydrolysis Rate | Reference |

|---|---|---|

| Peptide (this compound-NH₂) | Base (1x) | nih.govresearchgate.net |

| Thio Ester Analog | ~8-fold slower | nih.govresearchgate.net |

| Ester Analog | ~106-fold slower | nih.govresearchgate.net |

Information regarding the interaction of this compound with classic mammalian Matrix Metalloproteinases (MMPs) is limited. However, trimerelysin II, a snake venom metalloproteinase from the reprolysin family, has been shown to cleave the peptide.

Cleavage by Post-Proline Cleaving Enzymes

The term "post-proline cleaving enzyme" encompasses a broader group of peptidases that hydrolyze the peptide bond C-terminal to a proline residue. Prolyl oligopeptidase (discussed in section 4.1) is the most prominent member of this class. However, other distinct enzymes also exhibit this activity and have been tested with this compound, revealing important differences in substrate specificity.

An enzyme isolated from bovine anterior pituitary, initially identified as a "thyroliberin-deamidating enzyme," was later characterized as a post-proline-cleaving enzyme capable of hydrolyzing this compound. researchgate.net In contrast, a post-proline dipeptidyl aminopeptidase (B13392206) from Flavobacterium meningosepticum was found to be incapable of hydrolyzing this compound, highlighting that not all proline-specific enzymes can cleave this particular substrate.

Furthermore, the cathepsin L peptidases FhCL2 and FhCL3 from the helminth pathogen Fasciola hepatica can digest this compound. nih.gov These enzymes are unique in that they readily cleave substrates with a proline residue in the P2 position, a characteristic that contributes to their unusual collagenase-like activity. nih.gov

Table 3: Summary of Cleavage of this compound by Various Proline-Targeting Enzymes

| Enzyme | Source | Cleavage Activity | Reference |

|---|---|---|---|

| Prolyl Oligopeptidase (POP) | Various (e.g., protozoa, mammals) | Yes | tandfonline.comnih.govnih.gov |

| Post-Proline-Cleaving Enzyme | Bovine Anterior Pituitary | Yes | researchgate.net |

| Cathepsin L (FhCL2, FhCL3) | Fasciola hepatica | Yes | nih.govresearchgate.net |

| Post-Proline Dipeptidyl Aminopeptidase | Flavobacterium meningosepticum | No |

Broad-Spectrum Protease Specificity and Hydrolytic Patterns

The susceptibility of this compound to enzymatic hydrolysis is not uniform across all proteases. Its cleavage is highly dependent on the specific enzyme's substrate-binding preferences and catalytic mechanism.

The primary cleavage site within the this compound sequence is the Leu-Gly peptide bond. This has been observed with several key enzymes:

Collagenase and Prolyl Endopeptidase: When subjected to the action of collagenase or prolyl endopeptidase, this compound is hydrolyzed to yield two smaller fragments: Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH. nih.govmybiosource.com This indicates a specific cleavage between the leucine (B10760876) and glycine (B1666218) residues.

Collagenase-like Peptidase (CL-peptidase): Studies using a fluorogenic derivative, Suc-Gly-Pro-Leu-Gly-Pro-MCA, have confirmed that CL-peptidase also hydrolyzes the Leu-Gly bond. glpbio.com

Vertebrate Collagenase and Gelatinase: A fluorogenic substrate with a similar core sequence, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is cleaved at the Gly-Leu bond by both vertebrate collagenase and gelatinase. nih.gov

This consistent cleavage pattern highlights the importance of the P1-P1' residues (in this case, Leu-Gly) in determining substrate recognition and hydrolysis by these enzymes.

Several factors can influence the rate and efficiency at which enzymes hydrolyze this compound and its derivatives. These modulators can be chemical or physical in nature and include:

pH: The optimal pH for the hydrolysis of this compound is approximately 7.0. biosynth.com For the related substrate Z-Gly-Pro-Leu-Gly, the optimal pH for cleavage by post-proline cleaving enzyme is between 7.5 and 8.0. researchgate.net The activity of these enzymes typically follows a bell-shaped curve with respect to pH, indicating the involvement of ionizable groups in the active site that must be in a specific protonation state for catalysis. nih.gov

Amino Acid Substitutions: The nature of the amino acids within the peptide sequence significantly impacts hydrolysis rates. For instance, prolyl endopeptidase from Flavobacterium demonstrates a strong preference for proline at the P1 position. While it can tolerate some substitutions, such as N-Me-Ala and Ala, others like Hyp or Ser result in poor substrates. nih.gov

N-terminal and C-terminal Modifications: The presence of protecting groups or modifications at the ends of the peptide can affect substrate binding and hydrolysis. For example, the N-terminal benzyloxycarbonyl (Z) group is a common feature in synthetic substrates and is recognized by certain enzymes like fibroblast activation protein α (FAPα). glpbio.com

Inhibitors: Specific molecules can inhibit the enzymatic hydrolysis of this compound. These inhibitors are often designed to mimic the substrate and bind to the enzyme's active site. For example, thiol-containing compounds have been developed as reversible inhibitors of Clostridium histolyticum collagenase. nih.gov Soluble type I collagen acts as a competitive inhibitor for the hydrolysis of a similar fluorogenic peptide by collagenase. nih.gov

The following table summarizes the kinetic parameters for the hydrolysis of this compound and related substrates by various enzymes, providing a quantitative measure of their hydrolytic efficiency.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source(s) |

| Clostridium histolyticum collagenase | Abthis compound-Nba | - | - | 490,000 | nih.gov |

| Vertebrate Collagenase | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 3 | - | 1,500 | nih.gov |

| Gelatinase | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 7 | - | 122,222 | nih.gov |

| Mycobacterium tuberculosis Prolyl Oligopeptidase | N-Suc-Gly-Pro-Leu-Gly-Pro-AMC | 108 | - | 21,838 | frontiersin.org |

Development and Application of Fluorogenic and Chromogenic Substrates for Protease Assays

The core sequence of this compound has been instrumental in the design of sensitive fluorogenic and chromogenic substrates for protease assays. These assays are crucial for studying enzyme activity, screening for inhibitors, and diagnosing diseases.

Fluorogenic Substrates: These substrates typically incorporate a fluorophore and a quencher group on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Suc-Gly-Pro-Leu-Gly-Pro-AMC: This is a widely used fluorogenic substrate for thimet oligopeptidase and post-proline cleaving enzyme. glpbio.comchemimpex.com The cleavage of the peptide bond releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) group.

Abthis compound-Nba: This substrate, where Abz is 2-aminobenzoyl and Nba is 3-nitrotyrosine, has been developed for Clostridium histolyticum collagenase. Its hydrolysis results in a 5- to 10-fold increase in fluorescence. nih.gov

Z-Gly-Pro-AMC: A simpler fluorogenic substrate, Z-Gly-Pro-AMC, is hydrolyzed by prolyl endopeptidase to generate the fluorescent AMC group, with an excitation wavelength of 380 nm and an emission wavelength of 465 nm. mybiosource.comglpbio.com

Chromogenic Substrates: These substrates produce a colored product upon enzymatic cleavage, which can be quantified using a spectrophotometer.

DNP-containing peptides: The 2,4-dinitrophenyl (DNP) group is often used as a quencher in FRET-based chromogenic substrates. In the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, the DNP group quenches the fluorescence of the tryptophan residue. nih.gov This peptide is an efficient substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9. glpbio.com

Pz-Pro-Leu-Gly-Pro-d-Arg: This synthetic substrate for bacterial collagenase utilizes a 4-phenylazobenzyloxycarbonyl (Pz) group. glpbio.com

The table below details some of the key fluorogenic and chromogenic substrates derived from or related to the this compound sequence.

| Substrate | Enzyme(s) | Type | Analytical Properties | Source(s) |

| Suc-Gly-Pro-Leu-Gly-Pro-AMC | Thimet oligopeptidase, Post-proline cleaving enzyme | Fluorogenic | - | glpbio.comchemimpex.com |

| Abthis compound-Nba | Clostridium histolyticum collagenase | Fluorogenic | 5-10 fold fluorescence increase upon hydrolysis | nih.gov |

| Z-Gly-Pro-AMC | Prolyl endopeptidase, Fibroblast activation protein α | Fluorogenic | Ex: 380 nm, Em: 465 nm | mybiosource.comglpbio.com |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1, MMP-2, MMP-3, MMP-9 | FRET (Chromogenic/Fluorogenic) | DNP quenches Trp fluorescence | nih.govglpbio.com |

| Pz-Pro-Leu-Gly-Pro-d-Arg | Bacterial collagenase | Chromogenic | Contains Pz chromophore | glpbio.com |

Biochemical and Research Applications of Z Gly Pro Leu Gly Pro Beyond Enzymatic Assays

Utilization in Advanced Peptide Synthesis and Modification Studies

Z-Gly-Pro-Leu-Gly-Pro serves as a fundamental building block in the synthesis of more complex peptides. chemimpex.com Its defined sequence is instrumental in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The benzyloxycarbonyl (Z) group attached to the N-terminus is a crucial protecting group that prevents unwanted reactions during the stepwise addition of amino acids.

Role in Elucidating Protein-Peptide Interaction Mechanisms

Understanding how peptides bind to proteins is fundamental to deciphering many biological pathways. This compound is employed as a tool to probe these interactions. chemimpex.com Its sequence can mimic motifs found in natural proteins, allowing researchers to study the binding affinity and specificity of protein-peptide recognition.

For instance, this peptide can be used in studies to understand the substrate specificity of various proteases. researchgate.nettandfonline.com By observing how enzymes interact with and cleave this peptide, researchers can gain insights into the structural requirements of the enzyme's active site. Such studies are critical for understanding the regulation of proteolytic activity in both health and disease.

Application as a Model Peptide in Cellular Signaling Pathway Investigations

The peptide this compound is utilized in the exploration of cellular signaling pathways. chemimpex.com Peptides often act as signaling molecules or modulators of signaling cascades. By introducing this synthetic peptide to cell cultures, researchers can observe its effects on specific pathways.

Its structure may allow it to interact with cell surface receptors or intracellular signaling proteins, thereby triggering or inhibiting downstream events. This makes it a valuable model for dissecting the complex networks that govern cellular communication and function. chemimpex.com

Contribution to Peptide-Based Drug Design and Discovery

The unique structural characteristics of this compound make it a significant compound in the field of peptide-based drug design and discovery. chemimpex.com

This peptide serves as a scaffold or model for designing novel therapeutic agents. chemimpex.com Its sequence can be systematically modified to enhance its binding to a specific biological target, improve its stability, or alter its pharmacokinetic properties. The proline residues, for instance, introduce conformational rigidity, which can be a desirable feature in drug design.

By studying the structure-activity relationship of this compound and its analogs, researchers can derive key principles for the rational design of more potent and selective peptide-based drugs. This includes understanding how changes in the amino acid sequence affect binding affinity and biological response.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. This compound is a valuable starting point for the development of peptidomimetic ligands. smolecule.com

Researchers can replace parts of the peptide backbone or side chains with non-natural chemical moieties to create analogues with increased resistance to enzymatic degradation. These modifications can also lead to improved binding to target receptors. For example, studies on related peptides have shown that even minor structural changes can significantly impact biological activity, highlighting the importance of conformational flexibility in designing effective therapeutic agents.

Research into Peptide Stability and Degradation Mechanisms

The stability of a peptide is a critical factor for its potential therapeutic use. This compound is used as a model substrate to investigate the mechanisms of peptide degradation. researchgate.net The presence of the Z-group offers some protection against degradation. smolecule.com

Studies involving this peptide help to identify the enzymes responsible for its breakdown and the specific cleavage sites. researchgate.netingentaconnect.comresearchgate.net For example, it is known to be a substrate for certain endopeptidases and collagenases. researchgate.netingentaconnect.com Understanding these degradation pathways is essential for developing strategies to improve the in vivo stability of peptide drugs, such as modifying the peptide sequence or co-administering it with enzyme inhibitors. smolecule.com

Application in the Study of Peptide-Based Drug Delivery Systems

The pentapeptide this compound has emerged as a valuable tool in the research and development of sophisticated peptide-based drug delivery systems. Its utility in this field is primarily attributed to its specific amino acid sequence, which renders it susceptible to cleavage by particular enzymes that are often overexpressed in pathological tissues, such as tumor microenvironments. This characteristic allows for the design of "smart" drug carriers that can release their therapeutic payload in a targeted and controlled manner.

The core principle behind using this compound and similar peptide sequences in drug delivery lies in their function as enzyme-cleavable linkers. In such systems, a cytotoxic drug is conjugated to a carrier molecule (e.g., a polymer, liposome, or nanoparticle) via the peptide linker. This conjugation typically renders the drug inactive and prevents its premature release while in circulation. Upon reaching the target site, which may be characterized by the high activity of enzymes like collagenases or prolyl endopeptidases, the peptide linker is hydrolyzed. This cleavage breaks the bond between the carrier and the drug, liberating the active therapeutic agent directly at the site of action, thereby enhancing its efficacy and reducing systemic toxicity.

Research has demonstrated that peptide sequences containing the "Pro-Leu-Gly" motif are recognized and cleaved by matrix metalloproteinases (MMPs), a family of enzymes frequently dysregulated in cancer and inflammatory diseases. tandfonline.com This has led to the development of various MMP-sensitive drug delivery platforms. For instance, studies have explored the use of linkers like Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly and Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln in constructing nanocarriers that release their cargo in response to MMP-2 and other MMPs. biosynth.comdcu.ie

While direct studies conjugating drugs to this compound are not extensively documented in publicly available literature, its established role as a substrate for bacterial collagenase and prolyl endopeptidase provides a strong rationale for its application in this context. nih.gov The enzymatic breakdown of this peptide has been characterized, offering a predictive model for its behavior in a drug delivery system. For example, the cleavage of the similar substrate Pz-Pro-Leu-Gly-Pro-D-Arg by collagenase demonstrates the specific enzymatic action that can be harnessed for drug release. sigmaaldrich.com

Furthermore, the cleavage of this compound by cathepsin L peptidases from pathogens like Fasciola hepatica highlights its susceptibility to a broader range of proteases that could be relevant in various disease states. plos.org This broadens the potential applicability of this peptide as a linker for targeting different pathological conditions where specific enzymatic activity is a hallmark.

The table below summarizes findings from studies on the enzymatic cleavage of this compound and closely related peptides, providing insights into the enzymes that can act upon this sequence and their potential for triggering drug release in a targeted delivery system.

| Enzyme | Substrate | Observed Effect | Research Focus |

| Bacterial Collagenase | Pz-Pro-Leu-Gly-Pro-D-Arg | Cleavage of the Leu-Gly bond | Enzymatic assay development |

| Prolyl Endopeptidase | Z-Gly-Pro-Leu-Gly | Cleavage of the Pro-Leu bond | Enzyme purification and characterization |

| Fasciola hepatica Cathepsin L2 and L3 | This compound | Cleavage of the peptide | Understanding parasite virulence |

| Matrix Metalloproteinase (MMP) Family | Peptides containing Gly-Pro-Leu-Gly motif | Cleavage of the Gly-Leu bond | Development of enzyme-responsive drug delivery systems |

This table presents a summary of findings from various research articles. The substrates listed are either the specific compound of interest or close analogs that provide relevant insights into its enzymatic susceptibility.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and proline ring conformation. Assign peaks using 2D COSY and HSQC experiments .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular weight verification .

- Analytical HPLC : Monitor retention times under standardized conditions to assess batch-to-batch consistency .

Methodological Tip : Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguous peak assignments .

How should researchers design experiments to study this compound’s interactions with proteases?

Advanced Research Question

- Enzyme Kinetics : Use fluorogenic substrates (e.g., 7-amido-4-methylcoumarin derivatives) to measure cleavage rates. Conduct assays at varying pH (5.0–8.0) and temperature (25–37°C) to map catalytic efficiency .

- Inhibitor Screening : Employ competitive inhibition assays with this compound and reference inhibitors (e.g., leupeptin). Calculate IC50 values using nonlinear regression .

- Structural Analysis : Pair kinetic data with X-ray crystallography or molecular docking to identify binding motifs and transition-state analogs .

Experimental Controls : Include substrate-free and enzyme-free blanks to account for background fluorescence. Normalize data to internal standards (e.g., bovine serum albumin) .

What strategies resolve discrepancies in kinetic data obtained under different assay conditions?

Advanced Research Question

- Data Normalization : Account for variations in enzyme activity by normalizing to a reference substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) .

- Error Source Analysis : Use ANOVA to identify statistically significant differences between assay batches. Check for buffer ionic strength effects or metal ion contamination .

- Reproducibility Testing : Repeat assays with independent peptide syntheses to rule out batch-specific impurities .

Statistical Tools : Apply Grubbs’ test to detect outliers and bootstrap resampling to estimate confidence intervals for kinetic parameters .

How can computational modeling complement experimental studies of this compound’s conformational dynamics?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate peptide folding in explicit solvent models. Analyze RMSD and radius of gyration to identify stable conformers .

- QM/MM Hybrid Methods : Combine quantum mechanics for active-site interactions (e.g., proline puckering) with molecular mechanics for the peptide backbone .

- Validation : Compare simulated NMR chemical shifts or hydrogen-bonding patterns with experimental data to refine force fields .

Resource Tip : Leverage open-access databases (e.g., Protein Data Bank) for template structures to initialize simulations .

What are the stability considerations for storing this compound, and how do storage conditions impact experimental outcomes?

Basic Research Question

- Lyophilization : Store peptides at -20°C in airtight, desiccated vials to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Solution Stability : For short-term use, dissolve in 0.1% TFA (pH 2.5) and store at 4°C for ≤72 hours. Monitor degradation via HPLC .

- Long-Term Storage : Use argon gas to displace oxygen in lyophilized samples, reducing oxidative deamination .

Documentation Requirement : Record storage conditions and handling protocols in lab notebooks to ensure reproducibility .

What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Advanced Research Question

- Nonlinear Regression : Fit dose-response curves to the Hill equation using software like GraphPad Prism. Report Hill coefficients to assess cooperativity .

- Bootstrap Confidence Intervals : Generate 10,000 simulated datasets to estimate EC50/IC50 uncertainty .

- Robustness Testing : Compare parametric (e.g., least squares) and nonparametric (e.g., Theil-Sen) methods to validate model assumptions .

Ethical Note : Pre-register statistical plans to minimize post-hoc bias in data interpretation .

How can researchers optimize literature reviews to identify gaps in this compound-related studies?

Basic Research Question

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like “this compound” AND “protease substrate” .

- Citation Chaining : Track references in seminal papers (e.g., Novabiochem Innovations’ peptide catalogs) to locate foundational studies .

- Gap Analysis : Apply PRISMA frameworks to map existing knowledge and highlight understudied areas (e.g., in vivo pharmacokinetics) .

Advanced Tip : Use bibliometric tools (e.g., VOSviewer) to visualize research trends and collaboration networks .

What experimental controls are essential when assessing this compound’s biological activity in cell-based assays?

Advanced Research Question

- Negative Controls : Include scrambled peptide sequences (e.g., Z-Gly-Leu-Pro-Gly-Pro) to confirm specificity .

- Cytotoxicity Assays : Measure cell viability via MTT or resazurin reduction to rule out nonspecific effects .

- Solvent Controls : Test assay buffers (e.g., DMSO concentrations) to ensure they do not modulate activity .

Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

How can contradictory findings about this compound’s substrate specificity be systematically addressed?

Advanced Research Question

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .

- Structural Re-Evaluation : Re-analyze crystallographic data (e.g., PDB entries) to identify overlooked binding pockets .

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

Collaborative Approach : Share raw data via repositories like Zenodo to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.